![molecular formula C₄₂H₈₁NO₈ B1140051 N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide CAS No. 36271-49-5](/img/structure/B1140051.png)

N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

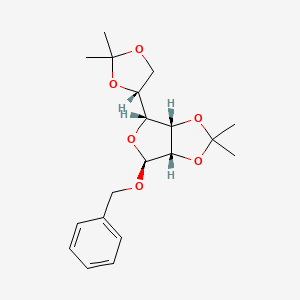

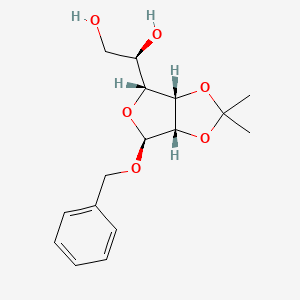

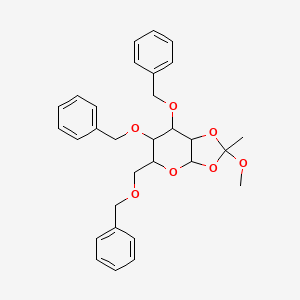

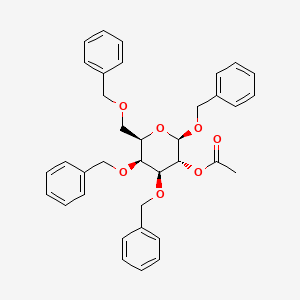

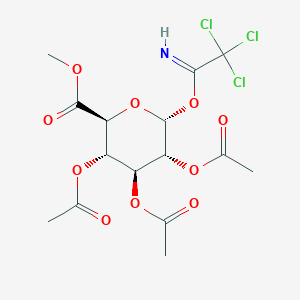

N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide, also known as N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide, is a useful research compound. Its molecular formula is C₄₂H₈₁NO₈ and its molecular weight is 728.04. The purity is usually 95%.

BenchChem offers high-quality N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Central Nervous System Regeneration

N-stearoyl cerebroside plays a crucial role in the regeneration of the Central Nervous System (CNS). It is an essential component in lipid supplementation for more effective CNS regeneration . This compound is particularly beneficial in the remyelination process, which is often insufficient to prevent axonal loss and improve neurological deficits after demyelination .

Treatment of Neurological Disorders

This compound has shown potential in the treatment of neurological disorders such as Multiple Sclerosis (MS). Demyelination is one of the hallmarks of neurological disorders like MS, and N-stearoyl cerebroside could play a significant role in the remyelination process .

Role in Neurodegenerative Diseases

N-stearoyl cerebroside and its metabolites have been implicated in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), Spinal Bulbar Muscular Atrophy (SBMA), and Spinal Muscular Atrophy (SMA). These diseases are characterized by progressive motor neuron degeneration, weakness, and muscular atrophy .

Potential Biomarker in ALS

Studies have shown that sphingomyelin species, which include N-stearoyl cerebroside, correlate with markers of clinical progression in ALS. This suggests that this compound could potentially be used as a biomarker in ALS .

Lipid Dysregulation in Motor Neuron Diseases

Lipid dysregulation is a well-recognized feature in motor neuron diseases (MNDs), and N-stearoyl cerebroside is one of the lipids that have been shown to be dysregulated in these conditions .

Role in Epidermis Function

N-stearoyl cerebroside and its derivatives have been found to have important functions in the epidermis. For instance, the w-esterified derivatives serve as a molecular rivet in intercellular lamellae for a functional water barrier .

Mechanism of Action

Target of Action

N-Stearoyl cerebroside, also known as N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide or D-glucosyl-ss-1,1’ N-stearoyl-D-erythro-sphingosine, primarily targets Stearoyl-CoA Desaturase (SCD) . SCD is a key enzyme involved in metabolic reprogramming, converting saturated fatty acids to monounsaturated fatty acids, crucial for maintaining fatty acid homeostasis . It has been identified as a potential therapeutic target in numerous types of cancers .

Mode of Action

It’s known that it interacts with its target, scd, influencing the balance of saturated and monounsaturated fatty acids . This interaction and the resulting changes in fatty acid composition can impact various cellular processes, including cell viability .

Biochemical Pathways

N-Stearoyl cerebroside is involved in the fatty acid biosynthetic pathway . It plays a role in the conversion of saturated fatty acids to monounsaturated fatty acids, a process crucial for the production of new membrane phospholipids in proliferating cells . This process is part of the larger lipid metabolic reprogramming observed in cancer cells .

Pharmacokinetics

It’s known that the compound can be detected using specific sensors, which selectively detect and separate neuromolecules involved in oxidative stress mechanisms . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Stearoyl cerebroside.

Result of Action

The primary result of N-Stearoyl cerebroside’s action is the alteration of fatty acid composition within cells . This can have significant effects on cell viability, particularly in the context of cancer cells . By influencing the balance of saturated and monounsaturated fatty acids, N-Stearoyl cerebroside can impact cell proliferation, survival, and transformation to cancer .

Action Environment

The action of N-Stearoyl cerebroside can be influenced by various environmental factors. For instance, the presence of other compounds, such as ascorbate, can impact the compound’s effects . Additionally, the lipid/protein composition of the cellular environment can affect the compound’s activity

properties

IUPAC Name |

N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYQEDCYNANIPI-OWWNRXNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(/C=C/CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)